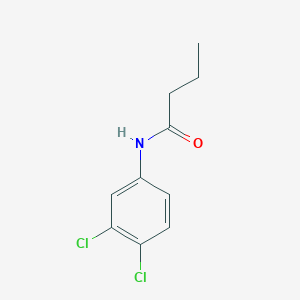
N-(3,4-dichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)butanamide is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Properties
N-(3,4-Dichlorophenyl)butanamide derivatives have been investigated for their antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, particularly against Staphylococcus aureus, by targeting bacterial peptide deformylase (PDF). This mechanism is crucial as it disrupts bacterial protein synthesis, making these compounds potential candidates for developing new antibacterial agents .
Analgesic and Antidepressant Effects
The compound has been explored for its dual-target potential as a mu-opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonist. This dual action may provide effective pain relief while minimizing addictive properties associated with traditional opioids. The design of such compounds aims to balance the agonist and antagonist effects, potentially leading to safer analgesics .
Anti-inflammatory Activity
Research on related compounds has shown promising anti-inflammatory effects. For example, pyrimidine derivatives that share structural similarities with this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes. This suggests that this compound could be further studied for similar anti-inflammatory properties .
Agrochemical Applications
Herbicidal Activity
this compound derivatives have been proposed in herbicidal formulations. These compounds can inhibit specific biochemical pathways in plants, leading to effective weed management strategies. The development of such herbicides is critical in agricultural practices to enhance crop yield while managing weed resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the butanamide structure can significantly affect its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the aromatic ring | Alters binding affinity to receptors |
| Variation in alkyl chain length | Influences solubility and bioavailability |
| Introduction of functional groups | Enhances or reduces biological activity |
This table illustrates how strategic modifications can lead to improved efficacy and reduced side effects in drug development.
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Antibacterial Evaluation : A study synthesized various derivatives and tested their efficacy against Staphylococcus aureus. The most promising compound exhibited significant inhibition at low concentrations and showed potential for application in medical devices .
- Pain Management Research : Another investigation focused on the dual action of MOR agonism and D3R antagonism in newly designed compounds based on this compound. These compounds were evaluated for their analgesic properties in animal models, demonstrating reduced addiction risk compared to traditional opioids .
Propriétés
Numéro CAS |
2150-95-0 |
|---|---|
Formule moléculaire |
C10H11Cl2NO |
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
NNIIRGXUFKHOKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
2150-95-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















